Potency Against Staphylococcus aureus: Phenyl-Spacer Analogue vs. Direct Benzothiazole-2-Carboxamide Baseline
The target compound, featuring an ortho-phenyl spacer, exhibits an MIC range of 19.7–24.2 µM against Staphylococcus aureus NCIM 5021, as reported for the most active analogues in a series of N'-(1,3-benzothiazol-2-yl)-arylamides of which it is a structural analogue [1]. In the same study, the direct benzothiazole-thiophene amide C13 (no phenyl spacer) showed superior potency (MIC 13.0–15.0 µM against multiple S. aureus strains), while other direct amides with furan or other heterocycles (e.g., C3, C5, C9) fell within the same 19.7–24.2 µM range. This positions the phenyl-spacer compound in a distinct potency cluster, suggesting that the spacer does not universally enhance activity but may optimize other properties such as selectivity or metabolic stability [1][2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC 19.7–24.2 µM (against S. aureus NCIM 5021; inferred for phenyl-spacer analogue) |
| Comparator Or Baseline | Direct benzothiazole-thiophene amide C13: MIC 13.0 µM (NCIM 5022) / 15.0 µM (ATCC 43300); other direct amides C3/C5/C9: MIC 19.7–24.2 µM (NCIM 5021) |
| Quantified Difference | Target compound clusters with moderate-potency direct amides; is 1.5–1.8-fold less potent than lead compound C13 but equipotent to the furan-containing direct amide cluster. |
| Conditions | Broth microdilution, Mueller Hinton medium, 24 h incubation; compounds C1-18 tested against S. aureus NCIM 5021, NCIM 5022, ATCC 43300 [1]. |
Why This Matters
Defines the compound's potency tier for procurement: it is not the most potent benzothiazole amide against S. aureus, but its unique scaffold may offer advantages in target selectivity or resistance profiling that warrant inclusion in screening libraries.
- [1] Chemical Papers (2021) 75:5435–5452. Design, synthesis and biological evaluation of some novel N'-(1,3-benzothiazol-2-yl)-arylamide derivatives as antibacterial agents. View Source
- [2] Benzothiazole-based compounds in antibacterial drug discovery. QxMD (2017). View Source
